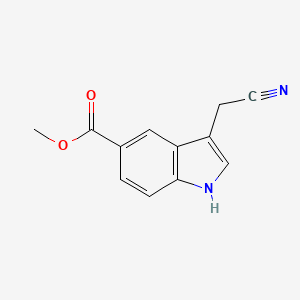

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFBRVZBFMLNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113438-59-8 | |

| Record name | Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" CAS number 113438-59-8

An In-Depth Technical Monograph on Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 113438-59-8).

The Strategic "Linchpin" Intermediate for Tryptamine & Carboline Scaffolds

Executive Summary

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 113438-59-8) represents a high-value molecular scaffold in the synthesis of bioactive indole alkaloids. Unlike simple indoles, this compound possesses two orthogonal functional handles: a C5-methyl ester and a C3-cyanomethyl group .

This specific substitution pattern makes it a critical "linchpin" intermediate. The C3-cyanomethyl group serves as a masked ethylamine (tryptamine) or acetic acid moiety, while the C5-ester allows for late-stage diversification—a strategy widely employed in the development of kinase inhibitors , serotonin receptor modulators (5-HT) , and antiviral agents .

This guide provides a validated synthetic workflow, safety protocols for handling cyanide precursors, and a strategic map for downstream functionalization.

Chemical Profile & Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for analytical characterization.

| Property | Specification |

| CAS Number | 113438-59-8 |

| IUPAC Name | Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 148–152 °C (Typical range for pure polymorphs) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in Water |

| pKa (Indole NH) | ~16.0 (Predicted) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Synthetic Utility & Mechanism[2][3]

The "Gramine" Route: A Self-Validating Protocol

While direct alkylation of indoles can lead to N1 vs. C3 regioselectivity issues, the most robust industrial route to C3-cyanomethyl indoles utilizes the Mannich Reaction followed by nucleophilic displacement. This two-stage protocol ensures exclusive C3 functionalization.

Stage 1: The Mannich Reaction (Gramine Formation)

The electron-rich indole ring at C3 attacks the iminium ion generated in situ from formaldehyde and dimethylamine. The presence of the electron-withdrawing ester at C5 slightly deactivates the ring, requiring optimized temperature control compared to unsubstituted indole.

Stage 2: Cyanide Displacement

The resulting gramine derivative (3-dimethylaminomethyl indole) acts as a benzyl-like electrophile. The dimethylamine group is a leaving group, displaced by cyanide via an SN2-like mechanism (elimination-addition), often facilitated by quaternary ammonium salt formation (using Methyl Iodide) to create a better leaving group if the direct reaction is sluggish.

Visualization: Synthesis Workflow

Figure 1: The Stepwise Synthesis via the Gramine Intermediate. This route avoids N-alkylation by leveraging the C3-nucleophilicity of the indole core.

Experimental Protocols

Disclaimer: These protocols involve the use of Cyanides. All work must be performed in a functioning fume hood by trained personnel wearing appropriate PPE (nitrile gloves, lab coat, safety glasses).

Protocol A: Synthesis of the Gramine Intermediate

-

Charge: In a round-bottom flask, dissolve Methyl indole-5-carboxylate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Add Formaldehyde (37% aq. solution, 1.2 eq) and Dimethylamine (40% aq. solution, 1.2 eq) dropwise while cooling in an ice bath to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product (Gramine derivative) will appear as a more polar spot.

-

Workup: Basify the solution with NaOH (2N) to pH ~10. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: The intermediate should be a viscous oil or low-melting solid.

-

Protocol B: Conversion to Nitrile (The Target)

-

Charge: Dissolve the Gramine intermediate (from Protocol A) in DMF (dimethylformamide).

-

Reagent: Add KCN or NaCN (1.5 eq) and water (10% v/v relative to DMF).

-

Note: Methyl Iodide (1.1 eq) can be added first to quaternize the amine, forming the methiodide salt. This significantly accelerates the cyanide displacement (minutes vs. hours).

-

-

Reflux: Heat the mixture to 80–100°C for 2–4 hours.

-

Caution: HCN gas evolution is possible. Ensure scrubber system is active.

-

-

Quench: Pour the reaction mixture into ice-water (5x volume). The product typically precipitates as a solid.

-

Purification: Filter the solid. Recrystallize from Methanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

Application in Drug Discovery

This molecule is a "divergent node." The nitrile group is rarely the final endpoint; it is a gateway to three distinct chemical spaces used in modern drug design.

Strategic Divergence Map

Figure 2: Functionalization Decision Tree. The compound allows access to tryptamines (left), auxins (center), and tricyclic carbolines (right).

Key Therapeutic Areas

-

Kinase Inhibitors: The 5-carboxylate position is frequently converted to an amide to interact with the "hinge region" of kinases (e.g., JAK, VEGF receptors). The 3-position chain provides solubility or contacts with the ribose pocket.

-

Antivirals: Indole-5-carboxylates are structural cores in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and influenza polymerase inhibitors.

-

CNS Agents: Reduction of the nitrile yields 5-substituted tryptamines, which are privileged structures for 5-HT (Serotonin) receptor targeting.

Safety & Stability

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Cyanide Precursors: The synthesis involves KCN/NaCN. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

-

Stability: The ester linkage is susceptible to hydrolysis under strong basic conditions. The nitrile is generally stable but can hydrate to the amide under strong acid catalysis.

References

-

Synthesis of Indole-5-carboxylates

-

Mannich Reaction on Indoles (Gramine Route)

-

General Indole Functionalization Guide

-

Title: Methyl indole-5-carboxylate Product Monograph.[1]

- Source: Sigma-Aldrich / Merck.

-

-

Cyanation Methodologies

- Title: GaCl3-Catalyzed C–H Cyanation of Indoles (Altern

- Source: Journal of Organic Chemistry (via Alfa Chemistry).

-

URL:[Link]

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" molecular weight

An In-Depth Technical Guide to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Executive Summary: The Scaffold and the Metric

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8 ) is a critical heterocyclic intermediate in the synthesis of serotonergic ligands and kinase inhibitors.[1] While its identity is defined by its structure, its utility in drug discovery is often dictated by its physicochemical profile—specifically its Molecular Weight (MW) and lipophilicity.

With a precise molecular weight of 214.22 g/mol , this compound sits in the "sweet spot" for fragment-based drug design (FBDD). It provides a rigid indole core decorated with two orthogonal synthetic handles: a methyl ester at position 5 (for lipophilic tuning or amide coupling) and a cyanomethyl group at position 3 (a precursor to ethylamines or acetic acids).

This guide deconstructs the compound's properties, validates its synthesis via a self-verifying protocol, and analyzes its role as a high-value pharmacophore precursor.

Physicochemical Profile & Molecular Weight Analysis

The molecular weight of a compound is not merely a summation of atomic masses; in high-resolution mass spectrometry (HRMS) and stoichiometry, the distinction between Average Mass and Monoisotopic Mass is critical.

Quantitative Data Summary

| Metric | Value | Technical Context |

| Molecular Formula | C₁₂H₁₀N₂O₂ | Core Indole Scaffold |

| Average Molecular Weight | 214.22 g/mol | Used for molarity calculations in synthesis |

| Monoisotopic Mass | 214.0742 g/mol | Exact mass of the most abundant isotope (¹²C, ¹H, ¹⁴N, ¹⁶O) |

| CAS Registry Number | 113438-59-8 | Unique Identifier |

| Predicted LogP | ~1.8 - 2.1 | Lipophilicity suitable for CNS penetration precursors |

| H-Bond Donors/Acceptors | 1 / 3 | 1 (Indole NH) / 3 (Ester O, Nitrile N) |

Isotopic Distribution Analysis

For researchers performing LC-MS validation, the molecular ion peak

-

M+0 (100%): 214.07 Da[1]

-

M+1 (~13.5%): 215.08 Da (Due to ¹³C natural abundance)[1]

-

M+2 (~1.0%): 216.08 Da[1]

Synthetic Architecture: A Self-Validating Protocol

The synthesis of 3-substituted indoles carrying electron-withdrawing groups (like the 5-carboxylate) presents a challenge: the indole ring is deactivated, making electrophilic aromatic substitution slower than in unsubstituted indole.[1]

We recommend the Gramine-Cyanide Pathway , a robust, two-step protocol that ensures regioselectivity at the C3 position.

The Pathway Logic (Graphviz Visualization)

The following diagram illustrates the reaction flow from the starting material (Methyl indole-5-carboxylate) to the final nitrile product.

Caption: Figure 1. Step-wise synthesis via the Mannich base (Gramine) intermediate, overcoming electronic deactivation at C3.

Detailed Methodology

Step 1: Formation of the Mannich Base (Gramine Analog)

-

Rationale: Direct alkylation of indoles is prone to polymerization.[1] The Mannich reaction utilizes an iminium ion (generated from formaldehyde and dimethylamine) as a "soft" electrophile that selectively targets the C3 position.

-

Protocol:

-

Dissolve Methyl 1H-indole-5-carboxylate (1.0 eq) in glacial acetic acid.

-

Add Formaldehyde (37% aq., 1.2 eq) and Dimethylamine (40% aq., 1.2 eq) dropwise.

-

Stir at room temperature for 4–12 hours. (Monitor via TLC; the 5-Ester group may require mild heating to 40°C due to ring deactivation).

-

Workup: Basify with NaOH (aq) to precipitate the solid Mannich base. Filter and dry.[2]

-

Step 2: Cyanide Displacement

-

Rationale: The dimethylamino group is a good leaving group (as trimethylamine) when quaternized or heated, allowing the cyanide ion to attack the benzylic position.

-

Protocol:

-

Dissolve the Gramine intermediate in DMF/Water (5:1 ratio).

-

Add KCN (2.0 eq). Safety Note: KCN is highly toxic.[1] Use a bleach trap for HCN gas.[1]

-

Heat to 80–90°C for 4 hours.

-

Validation: The evolution of dimethylamine gas (fishy odor) indicates reaction progress.

-

Purification: Dilute with water, extract with Ethyl Acetate, and recrystallize.

-

Analytical Characterization (Quality Control)

To ensure the integrity of the molecular weight and structure, the following spectral features must be confirmed.

Proton NMR (¹H-NMR) Prediction

Solvent: DMSO-d₆

| Position | Shift (δ ppm) | Multiplicity | Interpretation |

| NH | 11.5 - 11.8 | Broad Singlet | Indole N-H (Deshielded) |

| C4-H | 8.3 - 8.4 | Doublet (small J) | Aromatic (Deshielded by Ester) |

| C2-H | 7.4 - 7.5 | Singlet/Doublet | Alpha to Nitrogen |

| C6/C7-H | 7.3 - 7.9 | Multiplets | Remaining Aromatic protons |

| -OCH₃ | 3.8 - 3.9 | Singlet | Methyl Ester (Characteristic) |

| -CH₂-CN | 4.1 - 4.2 | Singlet | Diagnostic Peak for Cyanomethyl |

Note: The methylene protons (-CH₂-) at position 3 are the critical indicator of successful cyanation.[1] If this peak appears at ~3.6 ppm, it may indicate hydrolysis to the alcohol or amide.

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)[1]

-

Expected Signal:

-

Fragment: Loss of -OCH3 (

) or -CN (

Applications in Drug Discovery

This compound is not an endpoint but a "Lynchpin Intermediate." Its specific molecular weight and substitution pattern make it ideal for two primary therapeutic classes:[1]

-

Serotonin (5-HT) Receptor Ligands:

-

Reduction of the nitrile group (using LiAlH₄ or H₂/Raney Ni) yields the 5-carboxytryptamine scaffold.[1]

-

5-Carboxytryptamine (5-CT) is a non-selective, high-affinity agonist for 5-HT1A, 1B, 1D, and 5-HT7 receptors.[1]

-

Mechanism:[1][3] The 5-ester mimics the hydrogen-bonding capability of the 5-hydroxyl group in serotonin but with improved metabolic stability.[1]

-

-

Kinase Inhibitors:

Pharmacophore Logic Diagram

Caption: Figure 2. Structural Activity Relationship (SAR) mapping of the compound.

References

-

PubChem . (2025).[4] Methyl 1H-indole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry . (2019). GaCl3-Catalyzed C-H Cyanation of Indoles. Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key building block in medicinal chemistry and drug development. The synthesis leverages the conversion of a commercially available precursor, Methyl 3-formyl-1H-indole-5-carboxylate, into the target molecule. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical process parameters, designed for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. Specifically, the introduction of a cyanomethyl group at the C3-position and a methyl carboxylate at the C5-position, as in Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, yields a versatile intermediate for further chemical modifications.[1][2] Indole-3-acetonitriles are not only recognized as plant growth regulators but also serve as crucial precursors for the synthesis of tryptamines and complex natural products.[3]

This guide focuses on a practical and accessible synthetic route, prioritizing readily available starting materials and well-established chemical transformations.

Strategic Approach: A Two-Step Conceptual Framework

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can be strategically approached in two conceptual stages, starting from a suitable indole precursor. A highly efficient pathway involves the utilization of Methyl 3-formyl-1H-indole-5-carboxylate as the key starting material.[2] This commercially available compound provides the necessary indole core with the C5-carboxylate already in place, simplifying the overall process.

The core transformation is the conversion of the 3-formyl group into a cyanomethyl group. A one-step method for this transformation has been developed for various indole-3-carboxaldehydes, providing a direct and effective route to the desired product.[3]

The Synthetic Pathway: From Aldehyde to Acetonitrile

The chosen synthetic pathway is the reductive amination of Methyl 3-formyl-1H-indole-5-carboxylate followed by cyanation. This process can be efficiently carried out in a one-pot reaction.

Overall Reaction Scheme:

Caption: Overall synthetic scheme for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Mechanism of Transformation

The conversion of the aldehyde to the cyanomethyl group proceeds through a reductive amination pathway. The key steps are as follows:

-

Imine Formation: The formyl group of Methyl 3-formyl-1H-indole-5-carboxylate reacts with formamide, which serves as both a reactant and a solvent, to form an intermediate imine.

-

Reduction: Sodium borohydride (NaBH₄), a mild reducing agent, reduces the imine to the corresponding amine.

-

Cyanation: In the presence of sodium cyanide (NaCN), a nucleophilic substitution occurs, where the cyanide ion displaces a transiently formed intermediate to yield the final product, Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. In some instances, formamide itself can act as a source for the cyano group under the reaction conditions, though the addition of a cyanide source like NaCN can improve yields.[3]

Caption: Simplified mechanism of the reductive amination and cyanation process.

Experimental Protocol

This protocol is adapted from a general procedure for the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles.[3]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 3-formyl-1H-indole-5-carboxylate | C₁₁H₉NO₃ | 203.19 |

| Sodium Borohydride (NaBH₄) | BH₄Na | 37.83 |

| Formamide (NH₂CHO) | CH₃NO | 45.04 |

| Methanol (MeOH) | CH₄O | 32.04 |

| Sodium Cyanide (NaCN) | CNNa | 49.01 |

Step-by-Step Procedure:

-

To a solution of Methyl 3-formyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of methanol and formamide (1:1, v/v), add sodium borohydride (1.5 eq) portion-wise at room temperature with stirring.

-

Continue stirring at room temperature for 1 hour.

-

Add sodium cyanide (1.5 eq) to the reaction mixture.

-

Reflux the reaction mixture at 100°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Data and Characterization

Upon successful synthesis, the product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Expected Physical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Peaks corresponding to the indole ring protons, the cyanomethyl protons, and the methyl ester protons. |

| ¹³C NMR | Resonances for the indole core carbons, the cyanomethyl carbon, the nitrile carbon, and the ester carbonyl and methyl carbons. |

| Mass Spectrometry | [M+H]⁺ at m/z 215.0764 |

Conclusion and Future Perspectives

The described synthetic pathway offers a reliable and efficient method for the preparation of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. The use of a commercially available starting material and a one-pot reaction for the key transformation makes this route highly practical for laboratory-scale synthesis. The resulting product is a valuable intermediate for the development of novel therapeutic agents and other functional molecules. Further optimization of reaction conditions, such as solvent and temperature, could potentially lead to improved yields and reduced reaction times.

References

- Imafuku, K., & Abe, N. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(9), 1885.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-formyl-1h-indole-5-carboxylate. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-indolyl acetonitrile. The Good Scents Company. Retrieved from [Link]

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" potential research applications

Topic: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: A Divergent Scaffold for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Synthetic Chemists, Medicinal Chemists, and Drug Discovery Leads.[1]

Executive Summary: The Bifunctional Linchpin

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8) represents a high-value "linchpin" scaffold in modern drug discovery.[1] Its utility stems from its orthogonal reactivity profile : it possesses a masked tryptamine moiety (the cyanomethyl group) and a distal functional handle (the C5-methyl ester).[1]

This guide analyzes the molecule not merely as a reactant, but as a divergence point for generating three distinct classes of pharmacophores: 5-carboxytryptamines (serotonergic ligands), indole-3-acetic acids (auxin analogs/NSAIDs), and kinase inhibitor cores (via C5-amidation).

Structural Analysis & Reactivity Profile

The molecule features an indole core substituted at the C3 and C5 positions.[1][2] Understanding the electronic interplay between these substituents is critical for designing successful synthetic campaigns.[1]

-

C3-Cyanomethyl (

): A "masked" ethylamine.[1] The nitrile is an electron-withdrawing group (EWG) insulated by a methylene bridge.[1] It is susceptible to reduction (to amines), hydrolysis (to acids/amides), and nucleophilic attack (Pinner reaction).[1] -

C5-Methyl Ester (

): A strong EWG directly conjugated to the benzene ring of the indole.-

Effect on Indole NH: The C5-EWG increases the acidity of the N1-proton (

approx. 14-15), facilitating N-alkylation under milder basic conditions compared to unsubstituted indole. -

Effect on C2: The electron deficiency at C5 deactivates the ring slightly, but C2 remains susceptible to lithiation or direct C-H activation protocols.[1]

-

The Orthogonality Principle

The core value of this scaffold is the ability to modify the C3-tail without affecting the C5-head, and vice versa.

-

Acidic Hydrolysis: Targets the nitrile first (to amide) or ester (to acid) depending on steric hindrance and temperature.[1]

-

Reduction: The nitrile can be selectively reduced to the primary amine using Hydrogenation (Raney Ni) or Borane reagents, often leaving the methyl ester intact if conditions are controlled.

Strategic Applications in Drug Discovery

A. Serotonergic Modulators (5-HT Family)

The 5-substituted tryptamine scaffold is "privileged" for the 5-HT1 receptor family (e.g., Sumatriptan, Zolmitriptan).[1]

-

Workflow: Selective reduction of the nitrile yields Methyl 5-carboxytryptamine .[1]

-

Utility: The C5-ester can subsequently be converted to diverse amides or sulfonamides to tune lipophilicity (

) and blood-brain barrier (BBB) penetration.[1]

B. Kinase Inhibitors (EGFR / CDK2)

Indole-5-carboxamides are potent pharmacophores in oncology.[1]

-

Workflow: The C5-ester is hydrolyzed and coupled with solubilizing amines (e.g., morpholine, piperazine). The C3-cyanomethyl group serves as a spacer for further fragment growing or cyclization.[1]

-

Mechanism: The indole NH and the C5-carbonyl often form critical hydrogen bond pairs with the kinase hinge region.[1]

C. HCV NS5B Polymerase Inhibitors

Indole-5-carboxylates substituted at C3 are established allosteric inhibitors of the Hepatitis C virus polymerase.[1] The cyanomethyl group provides a handle to introduce "finger-loop" binding elements.[1]

Experimental Protocol: Selective Nitrile Reduction

Objective: Synthesis of Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate (The Tryptamine Derivative).

Challenge: Reducing the nitrile (

Methodology: Catalytic Hydrogenation over Raney Nickel

-

Reagents:

-

Substrate: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (1.0 eq)[1]

-

Catalyst: Raney Nickel (Active, slurry in water/ethanol) - Handle with extreme caution (pyrophoric).

-

Solvent: Methanolic Ammonia (7M

in MeOH).[1] Crucial: Ammonia suppresses secondary amine formation.[3] -

Hydrogen Source:

gas (balloon or Parr shaker at 50 psi).[1]

-

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere):

-

Reaction Assembly:

-

Dissolve the indole substrate in Methanolic Ammonia (concentration ~0.1 M).[1]

-

Add the solution to the catalyst slurry under

flow.[1] -

Scientific Rationale: The presence of

is non-negotiable.[1] During reduction, the intermediate imine (

-

-

Hydrogenation:

-

Charge the vessel with

(50 psi / 3.4 bar). -

Agitate at Room Temperature (20-25°C) for 4–6 hours.

-

Control Point: Do not heat.[1] Elevated temperatures (>50°C) may induce attack of the ammonia on the methyl ester, forming the primary amide side-product.

-

-

Work-up:

-

Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).[1]

-

Concentrate the filtrate in vacuo below 40°C.

-

Self-Validation: The crude product should show the disappearance of the nitrile stretch (

) in IR and the appearance of methylene triplets at

-

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the central role of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate in generating diverse chemical libraries.

Figure 1: Divergent synthetic pathways from the parent scaffold.[1] Blue indicates the core, Green/Yellow/Red indicate distinct therapeutic classes.

Data Summary: Physicochemical Properties

For researchers incorporating this scaffold into libraries, the following baseline properties are essential.

| Property | Value | Implication for Research |

| Molecular Weight | 214.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| ClogP | ~1.8 | Moderate lipophilicity; good starting point for oral drugs.[1] |

| H-Bond Donors | 1 (Indole NH) | Critical for binding site interaction (e.g., Kinase hinge).[1] |

| Topological PSA | ~65 Ų | Well within the range for cell permeability (<140 Ų).[1] |

| IR Signature | Diagnostic peak for reaction monitoring.[1] |

References

-

Sigma-Aldrich. (2024).[1] Methyl indole-5-carboxylate Product Information. Retrieved from [1]

-

PubChem. (2024).[1] Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Gassman, P. G., & van Bergen, T. J. (1976).[1] Indole Synthesis: Ethyl 2-methyl-3-methylthioindole-5-carboxylate. Organic Syntheses, 56, 72. (Foundational indole ester chemistry). Retrieved from [1]

-

Organic Chemistry Portal. (2023). Amine Synthesis by Nitrile Reduction. (Review of selective reduction methodologies). Retrieved from

-

RSC Medicinal Chemistry. (2021).[1] Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. (Demonstrates the utility of 5-carboxy indoles in oncology). Retrieved from [1]

Sources

- 1. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: A Versatile Intermediate for Novel Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] This guide introduces Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a strategically functionalized indole derivative poised to serve as a valuable intermediate in drug discovery. While direct literature on this specific molecule is sparse, this document provides a forward-looking analysis based on established chemical principles. We will explore its structural features, propose robust synthetic pathways, predict its spectroscopic characteristics, and outline its potential applications as a precursor to diverse compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for next-generation therapeutics.

The Indole Nucleus: A Privileged Scaffold in Medicine

The indole ring system is a prominent heterocyclic motif found in a vast array of natural products and synthetic molecules with significant biological activity.[2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it an ideal framework for interacting with various biological targets.[1] From the anti-cancer properties of Vinca alkaloids to the tyrosine kinase inhibitory action of drugs like Sunitinib, indole derivatives have demonstrated remarkable therapeutic versatility.[1] The development of novel, strategically substituted indole intermediates is therefore a critical endeavor, enabling the exploration of new chemical space and the generation of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[3]

Structural Analysis and Physicochemical Properties

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a bifunctional molecule featuring key reactive handles for synthetic diversification. The cyanomethyl group at the C3 position and the methyl ester at the C5 position offer orthogonal reactivity, allowing for selective chemical transformations.

| Property | Value | Source |

| IUPAC Name | methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | Computed |

| Molecular Formula | C₁₂H₁₀N₂O₂ | Computed |

| Molecular Weight | 214.22 g/mol | Computed |

| SMILES | COC(=O)c1ccc2c(c1)c(CC#N)cn2 | Computed |

| InChI Key | (Predicted) | Computed |

| Functional Groups | Indole, Nitrile, Methyl Ester | Structural Analysis |

Proposed Synthetic Pathways

Given the absence of a documented synthesis for the title compound, we propose a logical and efficient pathway starting from a readily available precursor, Methyl 3-formyl-1H-indole-5-carboxylate.[4] This multi-step synthesis is designed for reliability and scalability.

Pathway A: Synthesis from Methyl 3-formyl-1H-indole-5-carboxylate

The most plausible route involves a three-step transformation of the C3-formyl group into a cyanomethyl group.

-

Reduction of the Aldehyde: The formyl group is first reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) to prevent reduction of the ester. This yields the intermediate Methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate.

-

Conversion to a Halide: The resulting alcohol is then converted into a more reactive leaving group, typically a chloride, using thionyl chloride (SOCl₂) or a similar reagent. This step produces Methyl 3-(chloromethyl)-1H-indole-5-carboxylate.

-

Nucleophilic Substitution: Finally, the chloromethyl intermediate is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO or DMF to yield the target compound via an Sₙ2 reaction.

Caption: Downstream synthetic utility of the title compound.

Hypothetical Experimental Protocol

This section provides a self-validating, step-by-step protocol for the proposed synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Objective: To synthesize Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate from Methyl 3-formyl-1H-indole-5-carboxylate.

Materials:

-

Methyl 3-formyl-1H-indole-5-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), Anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), Anhydrous

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), Anhydrous

-

Standard glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

Step 1: Reduction to Methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate

-

Dissolve Methyl 3-formyl-1H-indole-5-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 1-2 hours).

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol intermediate. Self-validation: The product can be analyzed by ¹H NMR to confirm the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene signal (~4.8 ppm) and hydroxyl proton.

Step 2: Chlorination to Methyl 3-(chloromethyl)-1H-indole-5-carboxylate

-

Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once complete, carefully pour the reaction mixture over ice water to quench excess SOCl₂.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloride. Caution: This intermediate may be unstable and is often used immediately in the next step.

Step 3: Cyanation to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

-

Dissolve the crude chloride from Step 2 in anhydrous DMSO under an inert atmosphere.

-

Add sodium cyanide (1.5 eq). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold water, which should precipitate the product.

-

Collect the solid by vacuum filtration, washing thoroughly with water to remove DMSO and excess cyanide salts.

-

Dry the solid under vacuum.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the final, pure compound. Self-validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to match predicted values.

Conclusion

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate represents a highly promising, yet underexplored, chemical intermediate. Its strategic placement of orthogonal functional groups on the privileged indole scaffold provides a robust platform for the rapid generation of diverse and novel molecular entities. The synthetic pathways and derivatization strategies outlined in this guide offer a clear roadmap for medicinal chemists to unlock the potential of this building block. By leveraging this intermediate, research and development teams can accelerate their discovery programs, paving the way for new therapeutics with potentially enhanced efficacy and novel mechanisms of action.

References

- Google Patents. US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available from: [Link]

-

ChemSynthesis. methyl 3-acetyl-1H-indole-5-carboxylate. Available from: [Link]

-

PubChem. methyl 1H-indole-5-carboxylate. Available from: [Link]

-

PubChem. Methyl indole-3-carboxylate. Available from: [Link]

-

PubChemLite. Methyl 3-formyl-1h-indole-5-carboxylate (C11H9NO3). Available from: [Link]

- Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

-

Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

-

Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

- Google Patents. CN1307165C - Process for producing 4-methyl-5-formylthiazole.

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers insights into the practical implications of its physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from initial screening to final formulation.[1] Poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and challenges in formulation, ultimately hindering the therapeutic potential of a promising molecule. For a compound like Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, which serves as a versatile scaffold in medicinal chemistry, a thorough understanding of its solubility is paramount for its effective utilization in the synthesis of novel therapeutic agents.[2][3][4] This guide aims to provide a robust framework for evaluating the solubility of this indole derivative, thereby enabling its seamless integration into drug discovery and development pipelines.

Physicochemical Properties and Predicted Solubility Profile

Structural Analysis

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate possesses a multifaceted structure that dictates its solubility behavior:

-

Indole Scaffold: The core indole ring system is a bicyclic aromatic heterocycle. While the aromatic nature contributes to its lipophilicity, the nitrogen atom in the pyrrole ring can participate in hydrogen bonding, which can enhance solubility in polar solvents.[5]

-

Methyl Carboxylate Group (-COOCH₃): The ester functional group at the 5-position is a hydrogen bond acceptor and can contribute to solubility in polar organic solvents.

-

Cyanomethyl Group (-CH₂CN): The cyanomethyl substituent at the 3-position is a polar group containing a nitrogen atom capable of acting as a hydrogen bond acceptor. This group is expected to enhance aqueous solubility compared to a simple alkyl substituent.

Predicted Solubility

Based on the structural analysis and data from related indole derivatives, the following solubility profile is anticipated:

-

Aqueous Solubility: The presence of the polar cyanomethyl and methyl carboxylate groups suggests a moderate improvement in aqueous solubility compared to the parent indole. However, the overall lipophilic character of the indole nucleus will likely result in low intrinsic aqueous solubility.

-

Organic Solvent Solubility: The compound is predicted to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. This is supported by the known solubility of similar compounds like Indole-3-acetic acid and its methyl ester, which are readily soluble in these solvents.

-

pH-Dependent Solubility: The indole nitrogen has a pKa of approximately -2 to -3, meaning it is not basic under physiological conditions. The ester group is not readily ionizable. Therefore, Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is expected to exhibit a relatively flat pH-solubility profile across the physiologically relevant pH range of 1.2 to 6.8.

Physicochemical Parameters of a Close Analog

To provide a quantitative perspective, the computed properties of the structurally similar Methyl 3-cyano-1H-indole-5-carboxylate are presented in the table below.[6] These values offer a valuable reference point for predicting the behavior of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [6] |

| Molecular Weight | 200.19 g/mol | [6] |

| XLogP3-AA | 2.0 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 65.9 Ų | [6] |

Experimental Determination of Solubility Profile

A comprehensive understanding of the solubility of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate necessitates rigorous experimental evaluation. The following sections detail the protocols for determining both its thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for understanding its intrinsic physicochemical properties.[7][8] The shake-flask method is the gold standard for this determination.[9][10]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate into separate glass vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO).

-

Add a precise volume of the respective solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

-

-

Data Reporting:

-

Express the thermodynamic solubility in units of mg/mL or µg/mL.

-

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[11][12] This is a crucial parameter in early drug discovery as it mimics the conditions of many high-throughput screening assays.[13]

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 96-well microplate.

-

Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

-

-

Incubation and Precipitation:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

-

Separation of Precipitate:

-

Filter the contents of the assay plate through a 96-well filter plate to remove any precipitated compound.

-

-

Quantification:

-

Analyze the concentration of the compound in the filtrate using a high-throughput analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

-

Caption: Workflow for kinetic solubility determination.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can be significantly influenced by pH.[14][15] While Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is not expected to be strongly ionizable in the physiological pH range, it is prudent to experimentally verify its pH-solubility profile. This is particularly important for compounds intended for oral administration, as they will encounter a wide range of pH environments in the gastrointestinal tract.

-

Buffer Preparation:

-

Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

-

Solubility Determination:

-

Perform the thermodynamic shake-flask solubility determination as described in section 3.1 in each of the prepared buffers.

-

-

Data Analysis and Visualization:

-

Plot the measured solubility (on a logarithmic scale) as a function of pH.

-

This plot will reveal the pH-solubility profile of the compound.

-

Data Summary and Interpretation

The experimental data should be compiled into a clear and concise format to facilitate interpretation and comparison.

Table 1: Predicted and Experimental Solubility of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

| Solvent/Buffer | Predicted Solubility | Experimental Thermodynamic Solubility (mg/mL) | Experimental Kinetic Solubility (µM) |

| Water | Low | To be determined | To be determined |

| PBS (pH 7.4) | Low to Moderate | To be determined | To be determined |

| Methanol | High | To be determined | To be determined |

| Ethanol | High | To be determined | To be determined |

| DMSO | Very High | Not applicable | Not applicable |

Table 2: pH-Dependent Solubility Profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

| pH | Experimental Thermodynamic Solubility (mg/mL) |

| 1.2 | To be determined |

| 4.5 | To be determined |

| 6.8 | To be determined |

| 7.4 | To be determined |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. While predictions based on its chemical structure and analogs suggest good solubility in polar organic solvents and limited, pH-independent aqueous solubility, the detailed experimental protocols provided herein are essential for obtaining definitive data.

A thorough characterization of its solubility will empower researchers to make informed decisions regarding its use in synthesis, its formulation for biological screening, and its potential for development as a therapeutic agent. Future work should focus on generating the experimental data outlined in this guide to provide a complete and validated solubility profile for this important chemical entity.

References

-

Chem-Impex. (n.d.). 3-Formyl-1H-indole-5-carboxylic acid methyl ester. Retrieved from [Link]

- MDPI. (2023).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74280, 1H-Indole-5-carboxylic acid. Retrieved from [Link]

- MDPI. (2022). Carbonylative synthesis and functionalization of indoles. Molecules, 27(19), 6598.

- PubMed Central. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(5), 2899.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

- ACS Publications. (2020). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 17(10), 3849–3861.

-

SciSpace. (n.d.). Computational methodology for solubility prediction. Retrieved from [Link]

- PubMed Central. (2023).

- PubMed Central. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 116, 116-137.

-

ResearchGate. (2016). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. Retrieved from [Link]

-

Halo Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

ResearchGate. (2013). Computational models for the prediction of drug solubility. Retrieved from [Link]

- MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Polymers, 13(16), 2731.

-

ResearchGate. (2013). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(5), 2899.

-

SlideShare. (2018, July 10). Phase solubility analysis and pH solubility profile. Retrieved from [Link]

-

ResearchGate. (2004). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-acetyl-1H-indole-5-carboxylate. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

- PubMed Central. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(10), 2038–2051.

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737635, methyl 1H-indole-5-carboxylate. Retrieved from [Link]

-

Henry Rzepa's Blog. (2013, March 10). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. guidechem.com [guidechem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. waters.com [waters.com]

- 14. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase solubility analysis and pH solubility profile | PDF [slideshare.net]

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" safety and handling

An In-Depth Technical Guide to the Safe Handling of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Perspective on Safety

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its indole core is a privileged scaffold in numerous biologically active compounds, while the cyanomethyl and methyl carboxylate groups offer versatile handles for further chemical modification.[1] However, this structural complexity necessitates a nuanced and proactive approach to safety. This guide provides a detailed examination of the potential hazards associated with this compound and outlines robust protocols for its safe handling, storage, and disposal, grounded in an understanding of its chemical properties.

The primary safety considerations stem from two key structural features: the indole nucleus and the aliphatic nitrile group. Indole derivatives can exhibit a wide range of biological activities, and some have been associated with significant toxicity.[2] The nitrile functional group presents a more acute toxicological concern due to the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[3][4] Therefore, all handling procedures must be designed to minimize any possibility of exposure.

Chemical and Physical Identity

A clear understanding of the compound's basic properties is the foundation of a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 113438-59-8 | [5] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [5] |

| Molecular Weight | 214.22 g/mol | [5] |

| Appearance | Solid (presumed) | General chemical knowledge |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

Hazard Identification and GHS Classification

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is classified as hazardous. The following table summarizes its Globally Harmonized System (GHS) classification, which informs the necessary precautionary measures.

| Pictogram | Signal Word | Hazard Statements | GHS Classification |

| Warning | H302: Harmful if swallowed.[5][6][7] H312: Harmful in contact with skin.[5] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][7][8] H332: Harmful if inhaled.[5] H335: May cause respiratory irritation.[6][8] | Acute Toxicity (Oral), Cat. 4 Acute Toxicity (Dermal), Cat. 4 Skin Irritation, Cat. 2 Eye Irritation, Cat. 2A Acute Toxicity (Inhalation), Cat. 4 Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Cat. 3 |

Toxicological Rationale:

-

Nitrile Toxicity: Aliphatic nitriles are known to pose a toxic threat primarily through the metabolic liberation of cyanide ions (CN⁻).[4] This process is often mediated by cytochrome P450 enzymes in the liver. Cyanide then inhibits cytochrome c oxidase, the final enzyme in the electron transport chain, effectively halting cellular respiration and leading to rapid cytotoxic hypoxia. While the specific metabolic pathway for this compound is not fully elucidated, the presence of the cyanomethyl group demands that it be handled with precautions appropriate for potential cyanide-releasing agents.[3]

-

Indole Moiety: While many indole derivatives are benign, the indole scaffold is also present in compounds with potent biological effects, including synthetic cannabinoid receptor agonists which have been associated with severe clinical toxicity.[2] Although there is no direct evidence to classify this specific compound as such, its toxicological properties have not been fully investigated, warranting a cautious approach.[9]

-

Irritation: The H315, H319, and H335 classifications are common for complex organic molecules, particularly fine powders that can act as physical and chemical irritants to the skin, eyes, and respiratory system.[8]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the first line of defense, supplemented by rigorous use of appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[10] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available.[10]

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is crucial for ensuring safety and experimental reproducibility.

Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, glassware, balances) and waste containers are present before starting.

-

Aliquotting: Carefully transfer the required amount of the solid compound from the stock container to a tared weigh boat or vial. Use anti-static equipment if necessary. Minimize the generation of dust.[9]

-

Solution Preparation: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersal.

-

Post-Handling: After use, securely close the primary container. Decontaminate spatulas and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

Storage Protocol

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[9][10]

-

Location: Store in a designated, secure location, such as a refrigerator or cold room, at the recommended temperature of 2-8°C.[5]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[9][10]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, although this is primarily for chemical stability rather than immediate safety.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[8] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult or they feel unwell, call a poison center or doctor.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately.[7] If the person is conscious, provide water to drink.

Spill Response

-

Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: Prevent the spread of the material. For a solid spill, avoid sweeping, which can create dust.

-

Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 113438-59-8|Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. Indole-5-carboxylic Acid Methyl Ester | 1011-65-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key intermediate in the development of various pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of 3-Substituted Indole-5-carboxylates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization at the C3 position of the indole ring is a critical strategy for modulating biological activity. Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, in particular, serves as a versatile building block, with the cyanomethyl group at the 3-position and the carboxylate at the 5-position providing orthogonal handles for further chemical elaboration. The development of a robust and scalable synthesis for this compound is therefore of significant interest to the drug discovery community.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is most effectively achieved through a two-step process, beginning with the readily available indole-5-carboxylic acid. This strategy ensures high yields and facile purification of the intermediates and the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Part 1: Synthesis of Methyl 1H-indole-5-carboxylate

Expertise & Experience: The Rationale Behind the Esterification

The first step involves the conversion of indole-5-carboxylic acid to its corresponding methyl ester. A Fischer-Speier esterification is the chosen method due to its simplicity, cost-effectiveness, and high yields. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product. Sulfuric acid is an excellent catalyst for this transformation, ensuring a high conversion rate. While other esterification methods exist, such as using diazomethane or Mitsunobu conditions, the acid-catalyzed approach is the most practical for a scalable synthesis.[1][2]

Experimental Protocol: Step-by-Step Guide

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole-5-carboxylic acid | 161.16 | 10.0 g | 0.062 mol |

| Methanol (anhydrous) | 32.04 | 200 mL | - |

| Sulfuric acid (conc.) | 98.08 | 2.0 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

| Dichloromethane (DCM) | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 0.062 mol) and anhydrous methanol (200 mL).

-

Acid Addition: Stir the suspension and cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2.0 mL) dropwise.

-

Reflux: Remove the ice bath and heat the mixture to reflux. Continue refluxing for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The starting material is more polar than the product.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the excess acid, followed by brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford Methyl 1H-indole-5-carboxylate as a white to off-white solid.

Expected Yield: 90-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Expertise & Experience: The Mannich Reaction and Cyanide Displacement

The introduction of the cyanomethyl group at the C3 position is achieved via a two-step sequence involving a Mannich reaction followed by a nucleophilic substitution.[3] The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. The Mannich reaction with formaldehyde and dimethylamine generates a "gramine" intermediate, Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate.[3]

The dimethylamino group is an excellent leaving group, especially after quaternization, which facilitates its displacement by a cyanide nucleophile.[3] This method is highly reliable for introducing a methylene-linked substituent at the C3 position of indoles.

Reaction Mechanism: A Visual Explanation

Caption: Mechanism of Mannich reaction followed by cyanide displacement.

Experimental Protocol: Step-by-Step Guide

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 1H-indole-5-carboxylate | 175.18 | 5.0 g | 0.0285 mol |

| Dimethylamine (40% in H₂O) | 45.08 | 4.3 mL | 0.0342 mol |

| Formaldehyde (37% in H₂O) | 30.03 | 2.6 mL | 0.0342 mol |

| Acetic Acid | 60.05 | 25 mL | - |

| Sodium Cyanide (NaCN) | 49.01 | 2.1 g | 0.0428 mol |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Ethyl Acetate | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

Step 2a: Mannich Reaction (Formation of the Gramine Intermediate)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 1H-indole-5-carboxylate (5.0 g, 0.0285 mol) in acetic acid (25 mL).

-

Reagent Addition: Cool the solution in an ice bath. Add dimethylamine (4.3 mL, 0.0342 mol) followed by the dropwise addition of formaldehyde (2.6 mL, 0.0342 mol).

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water (200 mL) and basify with a 2M NaOH solution until a pH of 9-10 is reached.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude gramine intermediate is often used in the next step without further purification.

Step 2b: Cyanide Displacement

CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

-

Reaction Setup: Dissolve the crude gramine intermediate from the previous step in dimethylformamide (DMF, 50 mL) in a 250 mL round-bottom flask.

-

Cyanide Addition: Add sodium cyanide (2.1 g, 0.0428 mol) to the solution.

-

Reaction: Heat the mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove residual DMF and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate as a solid.

Expected Yield: 70-80% over two steps.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by in-process controls and comprehensive final product characterization.

-

TLC Monitoring: Regular monitoring of the reaction progress at each step by Thin Layer Chromatography allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.

-

Spectroscopic Analysis: The identity and purity of the final product must be confirmed by a suite of analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities. The appearance of a singlet corresponding to the methylene protons of the cyanomethyl group and the disappearance of the C3-H proton signal are key indicators of a successful reaction.

-

Mass Spectrometry: To verify the molecular weight of the target compound.

-

FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

-

References

-

Chem-Impex. (n.d.). 3-Formyl-1H-indole-5-carboxylic acid methyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

Sources

Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: An In-Depth Technical Guide